molecular formula C9H6FNO4 B2778126 2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid CAS No. 1538107-82-2

2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid

Cat. No.: B2778126
CAS No.: 1538107-82-2
M. Wt: 211.148
InChI Key: HZKFAVKWGWULDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid is a chemical compound with the molecular formula C9H6FNO4. It is a derivative of benzoxazole, a bicyclic compound that has been extensively studied for its diverse biological activities and applications in medicinal chemistry . The presence of the fluoro and oxo groups in the benzoxazole ring enhances its chemical reactivity and potential for various applications.

Biochemical Analysis

Biochemical Properties

It is known that benzoxazole derivatives, to which this compound belongs, have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 2-(4-Fluoro-2-oxo-1,3-benzoxazol-3-yl)acetic acid may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Cellular Effects

Given the broad range of biological activities exhibited by benzoxazole derivatives , it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzoxazole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid typically involves the reaction of 4-fluoro-2-aminophenol with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoro group in 2-(4-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetic acid enhances its chemical reactivity and potential for various applications. This makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

2-(4-fluoro-2-oxo-1,3-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO4/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKFAVKWGWULDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N(C(=O)O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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